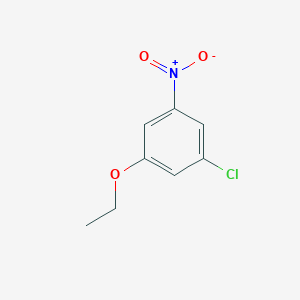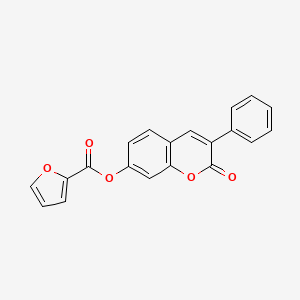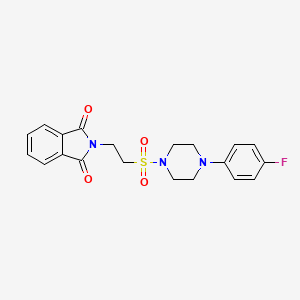
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMA401 and has been studied in the context of pain management and the treatment of neuropathic pain.
Scientific Research Applications
Antitumor Activity
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide and its derivatives have been studied for their potential antitumor activity. Compounds with a similar structure have been shown to exhibit considerable anticancer activity against specific cancer cell lines. For instance, certain compounds have displayed significant activity against leukemia cell lines (Yurttaş et al., 2015).
Antimicrobial Activities
These compounds also exhibit antimicrobial properties. Studies have shown that derivatives of this compound have significant anti-bacterial and anti-fungal activities, with some showing the highest activity against specific bacterial and fungal strains (Saravanan et al., 2010).
COX Inhibitory Activity
Research has indicated that derivatives of this compound can have inhibitory activity on cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential for anti-inflammatory applications (Ertas et al., 2022).
Antioxidant and Anti-inflammatory Properties
Some novel derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing promising results in various assays. This indicates potential therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Antiviral Activities
Studies have been conducted to evaluate the antiviral properties of related compounds. Certain derivatives have shown selective inhibition of virus strains, suggesting a potential application in antiviral therapy (Havrylyuk et al., 2013).
Cytotoxic Activity
Derivatives of this compound have been tested for cytotoxicity against human cancer cell lines, revealing potential as cancer therapeutic agents. Some derivatives showed significant inhibition and selectivity against specific cancer cell lines (Ding et al., 2012).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-27-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)28-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSSIOPGHFEFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)
![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)

![7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2363936.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

